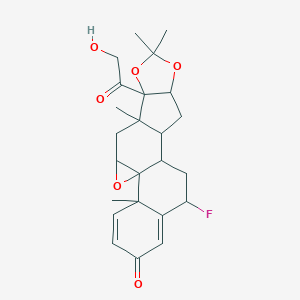

9beta,11beta-Fluocinolone acetonide

Descripción

Propiedades

IUPAC Name |

(1S,3S,5S,6S,10R,12S,13S,15S,21S)-15-fluoro-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-20(2)29-18-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14)19(30-23)10-22(13,4)24(18,31-20)17(28)11-26/h5-7,13-14,16,18-19,26H,8-11H2,1-4H3/t13-,14-,16-,18+,19-,21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWOITQBHUGMQO-CHWIRLIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)C[C@@H](C6=CC(=O)C=C[C@]46C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68352-03-4 | |

| Record name | (6α,9β,11β,16α)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68352-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9beta,11beta-Fluocinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068352034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9β,11β-epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidene)dioxypregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9.BETA.,11.BETA.-FLUOCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2H69G2KP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Conformational Analysis of 9beta,11beta Fluocinolone Acetonide

Elucidation of Absolute and Relative Stereochemistry

The chemical structure of 9beta,11beta-fluocinolone acetonide is systematically named as (1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one. nih.gov This nomenclature precisely defines the absolute and relative configuration at each of the numerous stereocenters within the steroid nucleus and the acetonide group.

The core of the molecule is a pregnane (B1235032) steroid skeleton, which consists of four fused rings designated A, B, C, and D. The stereochemistry at the ring junctions (B/C and C/D) is trans, which is typical for most active steroids. The key stereochemical features of this particular isomer are the beta-orientation of the fluorine atom at position 9 and the hydroxyl group at position 11. The beta designation indicates that these substituents are oriented above the plane of the steroid nucleus. This is in contrast to other isomers where these groups might have an alpha-orientation (below the plane).

The acetonide group, formed between the 16-alpha and 17-alpha hydroxyl groups, creates a dioxolane ring. The stereochemistry at these positions is crucial for the molecule's lipophilicity and potency. The fluorine atom at the 6-alpha position further enhances its anti-inflammatory activity. The elucidation of this complex stereochemistry has been achieved through a combination of synthetic strategies and advanced spectroscopic techniques.

Conformational Preferences and Dynamics in Solution and Solid State

The three-dimensional conformation of fluocinolone (B42009) acetonide is not static and can be influenced by its physical state (solid or in solution) and the surrounding environment. In the solid state, fluocinolone acetonide is known to exist in at least three different crystalline forms, or polymorphs, designated as A, B, and C. nih.gov These polymorphs have distinct arrangements of the molecules in the crystal lattice, which can affect their physical properties.

The existence of these polymorphs has been confirmed through techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD). nih.gov Studies have shown that upon heating, forms A and C can be converted to form B. nih.gov Furthermore, it has been reported that slurrying different polymorphic forms in water leads to their interconversion to a single, hydrated form. google.com This indicates a dynamic equilibrium between the different conformations in the presence of a solvent.

In solution, the steroid backbone of fluocinolone acetonide is expected to adopt a relatively rigid conformation due to the fused ring system. However, some flexibility exists, particularly in the side chains. The conformation in solution is critical for its interaction with biological receptors.

Impact of Stereoisomerism on Molecular Recognition and Interactions

The precise three-dimensional arrangement of atoms in fluocinolone acetonide is paramount for its biological activity, which is mediated through its binding to the glucocorticoid receptor (GR). eyewiki.orgnih.gov The GR is a protein with a specific ligand-binding pocket, and the affinity of a steroid for this receptor is highly dependent on a complementary stereochemical fit.

The beta-orientation of the 11-hydroxyl group is known to be essential for glucocorticoid activity, as it forms a key hydrogen bond within the receptor's binding site. The stereochemistry of the fluorine atoms at positions 6 and 9, as well as the acetonide group at positions 16 and 17, also significantly influences the binding affinity and efficacy. wikipedia.org Any alteration in the stereochemistry at these positions would drastically change the shape of the molecule, leading to a poor fit with the glucocorticoid receptor and a subsequent loss of anti-inflammatory activity. This high degree of stereochemical specificity is a hallmark of steroid-receptor interactions and underscores the importance of controlling the stereochemistry during the synthesis of such pharmaceutical compounds. The principle that stereoisomers can have different biological activities is well-established; for instance, enantiomers of other neuroactive steroids have been shown to possess differing abilities to interact with their target receptors. nih.gov

Advanced Spectroscopic and Diffraction Techniques in Stereochemical Assignments

The unambiguous determination of the stereochemistry and conformation of complex molecules like fluocinolone acetonide relies on a suite of advanced analytical techniques.

Table 1: 1H and 13C NMR Chemical Shifts for Fluocinonide (B1672898) (a derivative of Fluocinolone Acetonide) in CDCl3 (Note: This data is for Fluocinonide, not Fluocinolone Acetonide)

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| 1 | 7.23 | 153.2 |

| 2 | 6.29 | 128.1 |

| 3 | - | 186.1 |

| 4 | 6.11 | 124.5 |

| 5 | - | - |

| 6 | 5.45 | 98.5 (d, J=49 Hz) |

| 7 | - | 33.1 |

| 8 | 2.40 | 33.9 |

| 9 | - | 93.1 (d, J=178 Hz) |

| 10 | - | 43.1 |

| 11 | 4.45 | 70.1 (d, J=18 Hz) |

| 12 | - | 38.9 |

| 13 | - | 47.9 |

| 14 | 1.85 | 47.1 |

| 15 | - | 24.1 |

| 16 | 4.95 | 79.2 |

| 17 | - | 92.5 |

| 18 | 0.95 | 16.5 |

| 19 | 1.53 | 15.1 |

| 20 | - | 204.1 |

| 21 | 4.85, 5.10 | 68.9 |

| Acetonide CH3 | 1.35, 1.48 | 25.9, 27.5 |

| Acetate CH3 | 2.15 | 20.9 |

| Acetate C=O | - | 170.6 |

| Data adapted from Robinson et al., Steroids, 1986. nih.gov |

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute and relative stereochemistry. While specific single-crystal X-ray diffraction data for this compound is not detailed in the provided search results, the existence of three distinct polymorphs (A, B, and C) has been confirmed by their different X-ray powder diffraction patterns. nih.gov These patterns serve as fingerprints for each crystalline form.

Table 2: Characterization of Fluocinolone Acetonide Polymorphs

| Polymorph | Method of Preparation | Relationship to Other Forms |

| Form A | Crystallization from cold acetone, chloroform, or methanol | Enantiotropically related to Form B |

| Form B | Crystallization from hot ethanol | On heating, Forms A and C convert to Form B |

| Form C | - | Monotropically related to Form B |

| Data based on Bartolomei et al., J Pharm Biomed Anal, 1997. nih.gov |

Circular dichroism spectroscopy is a chiroptical technique that is sensitive to the stereochemistry of a molecule. It measures the differential absorption of left and right circularly polarized light. While electronic circular dichroism (ECD) in the UV-Vis region requires a suitable chromophore, vibrational circular dichroism (VCD) in the infrared region can provide stereochemical information for a wider range of molecules. nih.gov Although no specific CD or VCD studies on this compound were found in the search results, VCD has been successfully applied to determine the absolute configuration and conformation of other steroid hormones. nih.gov Given the chiral nature of fluocinolone acetonide, CD spectroscopy represents a potentially valuable tool for its stereochemical analysis in solution.

Advanced Synthetic Methodologies for 9beta,11beta Fluocinolone Acetonide and Structural Analogs

Chemo-Enzymatic and Biocatalytic Approaches in Steroid Synthesis

The integration of enzymatic transformations with classical chemical synthesis, known as chemo-enzymatic synthesis, has emerged as a powerful strategy for producing complex steroidal compounds. researchgate.netrsc.org Biocatalysis offers unparalleled selectivity under mild reaction conditions, addressing many of the challenges associated with traditional chemical methods. acs.org

Enzymes, particularly from the cytochrome P450 superfamily, are instrumental in performing highly specific hydroxylations at positions that are difficult to functionalize chemically. acs.org For instance, the C21-hydroxylation of progesterone (B1679170) derivatives is a critical step in the synthesis of many corticosteroids. acs.org A recently discovered steroid 21-hydroxylase from Bufo bufo gargarizans, CsCYP21A, has demonstrated the ability to convert 14 different steroid substrates into their 21-hydroxylated products with high conversion rates. acs.org

Furthermore, microbial transformations are widely employed for the industrial production of key steroid intermediates. umich.edu Strains of Mycobacterium are capable of metabolizing phytosterols (B1254722) into valuable synthons like 9α-hydroxy-androst-4-ene-3,17-dione (9α-OH-AD), a crucial precursor for many corticosteroids. researchgate.netumich.edu The chemo-enzymatic synthesis of fluocinolone (B42009) acetonide often starts from such bio-derived intermediates. researchgate.netmdpi.com

The use of hydrolases, such as lipases, in kinetic resolutions is another important application of biocatalysis in steroid synthesis. mdpi.comnih.govnih.gov This allows for the separation of racemic mixtures of steroidal intermediates, providing access to enantiomerically pure compounds that are essential for biological activity. rsc.orgnih.gov

Regioselective and Stereoselective Functionalization Strategies

The biological activity of corticosteroids is highly dependent on the precise three-dimensional arrangement of functional groups on the steroid nucleus. Therefore, the development of regioselective and stereoselective reactions is paramount.

Introduction of Fluorine Substituents (e.g., 6α- and 9α-Fluorination)

The introduction of fluorine atoms at specific positions, such as 6α and 9α, can significantly enhance the anti-inflammatory potency of corticosteroids. acs.org Electrophilic fluorinating agents are commonly used for this purpose. acs.orgnih.gov The fluorination of steroid enol esters or enol ethers with reagents like Selectfluor® (F-TEDA-BF4) is a widely adopted method. acs.orggoogle.com

The stereoselectivity of 6α-fluorination is highly dependent on the substrate. researchgate.net For the synthesis of fluocinolone acetonide, the 6α-fluoro group can be introduced with high stereoselectivity (98.9%) and in good yield (85%) through careful selection of the fluorinating agent and reaction conditions. umich.edustrath.ac.uk The reaction of a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent can also yield the 6α-fluoro derivative. google.com

The 9α-fluorination is often achieved by the ring-opening of a 9,11β-epoxide intermediate with a fluoride (B91410) source, such as hydrogen fluoride (HF). researchgate.netresearchgate.net The use of aqueous HF has been shown to be an effective and potentially safer alternative to gaseous HF, providing the desired 9α-fluoro-11β-hydroxy steroid in high yield (89%). umich.edustrath.ac.uk

Table 1: Reagents and Conditions for Stereoselective Fluorination of Steroids

| Fluorination Position | Starting Material Type | Reagent(s) | Conditions | Yield | Stereoselectivity | Reference(s) |

| 6α | Steroid Enol Acetate | Selectfluor® | Acetonitrile (B52724), Room Temp | Variable | α:β ratio depends on substrate | nih.gov |

| 6α | 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione derivative | Fluorinating and activating agents | Not specified | 85% | 98.9% (α-isomer) | umich.edustrath.ac.uk |

| 9α | 9,11β-Epoxide | Aqueous HF | Not specified | 89% | High | umich.edustrath.ac.uk |

| 9α | 9,11β-Epoxide | HF | Low Temperature | Good | High | researchgate.netresearchgate.net |

Stereocontrolled Formation of Epoxy Moieties (e.g., 9,11β-Epoxide)

The 9,11β-epoxide is a pivotal intermediate in the synthesis of 9α-fluorinated corticosteroids like fluocinolone acetonide. strath.ac.ukresearchgate.net The formation of this epoxide is typically achieved through the epoxidation of a Δ⁹(¹¹) double bond. One common route involves the formation of a bromohydrin or a similar halohydrin, followed by treatment with a base to induce ring closure. researchgate.netgoogle.comresearchgate.net

A process for preparing the 9,11β-epoxide involves the regioselective dehydration of an 11α-hydroxysteroid using phosphorus pentachloride (PCl₅) to form the Δ⁹(¹¹) olefin. strath.ac.ukresearchgate.net This olefin is then treated with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a catalytic amount of perchloric acid to form a bromoformate, which is subsequently cyclized with a base like sodium hydroxide (B78521) to yield the 9,11β-epoxide. strath.ac.ukresearchgate.net

Table 2: Methods for the Formation of 9,11β-Epoxy Steroids

| Starting Material | Reagent(s) | Key Steps | Yield | Reference(s) |

| 11α-Hydroxysteroid | 1. PCl₅ 2. DBDMH, HCIO₄, DMF 3. NaOH | Dehydration, Bromoformate formation, Epoxidation | High | strath.ac.ukresearchgate.net |

| Δ⁹(¹¹)-Steroid | 1. N-Bromoacetamide, HCIO₄ 2. Potassium acetate | Bromohydrin formation, Epoxidation | Good | researchgate.netresearchgate.net |

Selective Hydroxylation and Oxidation Reactions

Selective hydroxylation is a critical transformation in corticosteroid synthesis, often determining the biological activity of the final molecule. mdpi.com While chemical methods for hydroxylation exist, they often lack the high regio- and stereoselectivity offered by biocatalytic systems. mdpi.com Cytochrome P450 enzymes are particularly adept at this, capable of hydroxylating non-activated C-H bonds with remarkable precision. acs.org For example, microbial hydroxylation at the 11α-position is a key step in the synthesis of many corticosteroids, and engineered enzymes can now direct hydroxylation to the C11 position with high selectivity. helsinki.fi

Oxidation reactions are also fundamental, for instance, in the conversion of alcohol functionalities to ketones. Catalytic processes using reagents like chromium trioxide (CrO₃) or ruthenium trichloride (B1173362) (RuCl₃) have been employed for the allylic oxidation of steroidal alkenes. researchgate.net Bismuth(III) reagents have also been shown to be effective for the chemoselective oxidation of the corticosteroid side chain to form 17-ketosteroids, leaving other functional groups intact. mdpi.com

Strategic Synthesis of Key Intermediates

The synthesis of 9beta,11beta-Fluocinolone acetonide relies on the efficient preparation of several key intermediates. A common starting material is the 21-O-acetate of hydrocortisone (B1673445) or a related steroid. researchgate.netresearchgate.net A crucial intermediate is 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione, which can be obtained through a combination of chemical and microbial transformations. umich.edustrath.ac.uk

Another pivotal intermediate is the 9,11β-epoxy-16α,17α,21-trihydroxypregna-1,4-diene-3,20-dione-21-acetate. nih.gov The synthesis of this intermediate can be achieved from 11α-hydroxy-ADD (androst-1,4-diene-3,17-dione) through a series of reactions including elimination, cyano substitution, silane (B1218182) protection, intramolecular nucleophilic substitution, bromo-epoxidation, and displacement. google.com

The final steps in the synthesis of fluocinolone acetonide often involve a one-pot reaction where the 9,11β-epoxide is opened with aqueous hydrogen fluoride, the acetonide is formed at the 16α,17α-diol, and the 21-acetate is hydrolyzed. nih.gov

A novel synthetic route to fluocinolone acetonide starting from triamcinolone (B434) hydrolysate has also been reported, involving enol ester formation, 6α-fluorination, hydrolysis, acetonide formation, and finally 9α-fluorination. researchgate.netgoogle.com

Process Optimization and Green Chemistry Principles in Scalable Synthesis

On an industrial scale, the synthesis of corticosteroids like fluocinolone acetonide must be both economically viable and environmentally sustainable. nih.gov This has led to a focus on process optimization and the application of green chemistry principles. nih.govresearchgate.net

Green chemistry metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor are used to evaluate the sustainability of a chemical process. mdpi.comnih.govwiley-vch.descispace.comresearchgate.net The pharmaceutical industry, in particular, has been working to reduce its environmental footprint by improving synthetic routes to active pharmaceutical ingredients (APIs).

In the context of fluocinolone acetonide synthesis, green chemistry can be implemented in several ways:

Use of Safer Solvents and Reagents: Replacing hazardous reagents like gaseous HF with aqueous HF solutions improves safety. umich.edustrath.ac.uk The use of less toxic solvents and the reduction of solvent volume are also key considerations.

Catalysis: The use of catalytic processes, both chemical and enzymatic, is inherently greener than stoichiometric reactions as it reduces waste. acs.orgresearchgate.net

Process Intensification: Combining multiple reaction steps into a single pot, as seen in the final steps of fluocinolone acetonide synthesis, reduces waste, energy consumption, and processing time. nih.govscispace.com

Biocatalysis and Renewable Feedstocks: Utilizing microbial fermentation to produce key intermediates from renewable feedstocks like phytosterols is a cornerstone of green steroid synthesis. researchgate.netumich.edu

Process optimization also involves maximizing yields and minimizing the formation of impurities. For instance, the development of a robust process for the synthesis of the 9,11β-epoxide intermediate that minimizes process-related impurities has been a significant advancement. strath.ac.ukresearchgate.net Analytical techniques like UPLC are used to monitor and control impurities, ensuring the quality of the final product. researchgate.netresearchgate.net

Synthesis of Structurally Modified Derivatives and Prodrugs of this compound

C-21 Esterification and Etherification Chemistry

The C-21 hydroxyl group of this compound is a prime target for chemical modification, leading to the generation of prodrugs with enhanced delivery characteristics. Esterification and etherification are the principal strategies employed for this purpose.

The synthesis of C-21 esters of fluocinolone acetonide is a widely explored strategy to create prodrugs. These esters are designed to be hydrolyzed in vivo by esterase enzymes, releasing the pharmacologically active parent alcohol. This approach can enhance properties like lipophilicity, which in turn can improve percutaneous absorption for topical applications.

A series of novel α-alkoxyalkanoyl and α-aryloxyalkanoyl esters have been synthesized as analogues of fluocinolone acetonide 21-acetate (fluocinonide). cdnsciencepub.com These derivatives are prepared to potentially improve the benefit/risk ratio of the corticosteroid therapy. cdnsciencepub.com For instance, the synthesis of fluocinolone acetonide 21-(2'-phenoxypropionate) involves the reaction of fluocinolone acetonide with the corresponding acid derivative.

Research has demonstrated the synthesis of several C-21 esters, including those with varying alkoxy and aryloxy moieties. These modifications are intended to fine-tune the lipophilicity and the rate of hydrolysis of the prodrug. A study on the solvolysis kinetics of newly synthesized fluocinolone acetonide C-21 esters, such as those listed in the table below, has been conducted to model their activation in vitro. Current time information in Lane County, US.researchgate.net The synthesis is typically achieved through standard esterification procedures, reacting the C-21 alcohol with an appropriate acylating agent, such as an acid chloride or anhydride, often in the presence of a base or catalyst.

Table 1: Examples of Synthesized this compound C-21 Esters

| Compound Name | Acyl Group at C-21 | Reference |

|---|---|---|

| Fluocinolone acetonide 21-acetate | Acetyl | Current time information in Lane County, US. |

| Fluocinolone acetonide 21-(2'-ethoxypropionate) | 2'-Ethoxypropionyl | Current time information in Lane County, US. |

| Fluocinolone acetonide 21-(2'-ethoxybutyrate) | 2'-Ethoxybutyryl | Current time information in Lane County, US. |

| Fluocinolone acetonide 21-(2'-methoxypropionate) | 2'-Methoxypropionyl | Current time information in Lane County, US. |

| Fluocinolone acetonide 21-(2'-methoxybutyrate) | 2'-Methoxybutyryl | Current time information in Lane County, US. |

| Fluocinolone acetonide 21-(2'-phenoxypropionate) | 2'-Phenoxypropionyl | Current time information in Lane County, US. |

While less common than esterification, the synthesis of C-21 ethers, particularly thioethers, represents another avenue for creating derivatives with modified properties. For other steroidal drugs, a general method for the synthesis of 21-thioalkylether derivatives has been described. nih.gov This synthetic route involves a two-step process. First, the C-21 hydroxyl group of the steroid is converted into a good leaving group, typically by mesylation using methanesulfonyl chloride and a base like triethylamine (B128534) at low temperatures. nih.gov The resulting 21-mesylate is then reacted with a sodium thioalkoxide (NaSR) to yield the corresponding C-21 thioalkylether via nucleophilic substitution. nih.gov

This methodology can be applied to this compound to generate novel C-21 thioether derivatives. The general scheme for this transformation is depicted below:

Step 1: Mesylation of the C-21 hydroxyl group. Step 2: Nucleophilic substitution with a thioalkoxide.

This approach allows for the introduction of a variety of alkyl or arylthio groups at the C-21 position, offering a pathway to derivatives with altered stability and pharmacokinetic profiles.

Design and Preparation of Conformationally Restricted Analogs

To enhance receptor selectivity and reduce off-target effects, the design and synthesis of conformationally restricted analogs have become a significant area of research in steroid chemistry. By introducing rigid structural elements, such as bridges across different parts of the steroid nucleus, the conformational flexibility of the molecule is reduced. This can lock the molecule into a specific three-dimensional shape that is optimal for binding to the target receptor.

Several strategies for creating bridged steroid analogs have been reported, which could be adapted for the synthesis of conformationally restricted this compound derivatives.

One such approach involves the formation of a bicyclo[2.2.1]heptane system in the A-ring of the steroid. This has been achieved through the thermolysis of 5-vinyl-3-keto steroids, which proceeds via an intramolecular ene reaction of the corresponding Δ²-enol. cdnsciencepub.com

Another strategy is the introduction of a 1,4-methano bridge, which has been accomplished using a modified Torgov sequence. cdnsciencepub.com Furthermore, the synthesis of A-ring bridged androstenedione (B190577) derivatives spanning various positions such as 2,19-, 3,19-, 4,19-, and 6,19- has been described as a method to create potent enzyme inhibitors. nih.gov The synthesis of 6β,19-bridged androstenedione analogs, for example, has been achieved starting from 19-hydroxyandrostenedione. nih.gov

The Diels-Alder reaction is another powerful tool for the construction of cyclic systems and has been historically used in the synthesis of steroids, allowing for the formation of six-membered rings with controlled stereochemistry. acs.org This reaction could be envisioned for the annulation of an additional ring onto the fluocinolone acetonide framework, thereby restricting its conformation.

These methodologies, while not all yet applied directly to this compound, represent advanced synthetic strategies for the design and preparation of conformationally restricted analogs with potentially improved therapeutic profiles.

Table 2: General Strategies for Conformationally Restricted Steroid Analogs

| Strategy | Description | Potential Application to Fluocinolone Acetonide | Reference |

|---|---|---|---|

| Intramolecular Ene Reaction | Thermolysis of a vinyl-substituted keto-steroid to form a bridged A-ring. | Introduction of a vinyl group at C-5 followed by thermal cyclization. | cdnsciencepub.com |

| Modified Torgov Sequence | A sequence of reactions to construct a 1,4-methano bridge. | Total or partial synthesis incorporating the bridged motif. | cdnsciencepub.com |

| A-Ring Bridging | Synthesis of bridges between various positions of the A-ring and C-19. | Adaptation of bridging chemistry to the fluocinolone acetonide skeleton. | nih.gov |

| Diels-Alder Reaction | [4+2] cycloaddition to form a new six-membered ring. | Annulation of a new ring to the existing steroid framework. | acs.org |

Molecular and Cellular Mechanisms of Action of 9beta,11beta Fluocinolone Acetonide

Glucocorticoid Receptor Binding and Allosteric Modulation

The initial and critical step in the mechanism of action of fluocinolone (B42009) acetonide is its binding to the cytosolic glucocorticoid receptor. Unliganded, this receptor resides in the cytoplasm in a complex with chaperone proteins, including heat shock proteins Hsp90 and Hsp70. youtube.com

Fluocinolone acetonide exhibits a high binding affinity for the glucocorticoid receptor, which is fundamental to its potency. Quantitative studies have been performed to measure this interaction, demonstrating its strong capacity to engage and activate the receptor. This high affinity is a key characteristic of many synthetic corticosteroids, contributing to their enhanced therapeutic effects compared to endogenous glucocorticoids. Research has shown that the fluorine substitution at position 9 in the steroid nucleus significantly enhances its activity. nih.gov

| Parameter | Value | Assay/System |

|---|---|---|

| Relative Binding Affinity | Higher than dexamethasone (B1670325) | Recombinant glucocorticoid receptor binding assay clinpgx.org |

| Transcriptional Activation | More potent than dexamethasone | Stimulation of a synthetic target gene regulated by a glucocorticoid response element clinpgx.org |

The binding of fluocinolone acetonide to the ligand-binding domain (LBD) of the glucocorticoid receptor induces a significant conformational change. nih.govfrontiersin.org This alteration is a crucial allosteric event that causes the dissociation of the chaperone protein complex. nih.gov Once freed from these proteins, the activated receptor-ligand complex rapidly translocates from the cytoplasm into the nucleus. patsnap.comyoutube.com

This ligand-induced structural rearrangement is essential for exposing the receptor's DNA-binding domain and nuclear localization signals, enabling its subsequent genomic actions. The specific conformation adopted by the receptor upon binding a particular ligand can influence its interaction with co-regulator proteins and, consequently, the profile of genes that are regulated. frontiersin.org

Transcriptional Regulation and Gene Expression Profiling

Inside the nucleus, the fluocinolone acetonide-GR complex modulates the expression of a wide array of genes by acting as a transcription factor. patsnap.com This genomic mechanism is the foundation of its profound anti-inflammatory, immunosuppressive, and anti-proliferative effects.

The primary mechanism of gene regulation by the fluocinolone acetonide-GR complex is through direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govnih.gov These GREs are located in the promoter regions of target genes. Typically, the GR complex binds to GREs as a homodimer, leading to one of two major outcomes:

Transactivation: The binding of the GR complex to GREs can recruit co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of target genes. This process upregulates the expression of anti-inflammatory proteins. nih.gov

Transrepression: The GR complex can also inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism, where the GR complex interferes with these factors without directly binding to the DNA itself, results in the repression of inflammatory genes. nih.govnih.gov

A study involving chronic treatment with fluocinolone acetonide in mouse skin identified 4,229 affected genes, with downregulated genes being primarily involved in cell-cycle progression and upregulated genes being involved in lipid metabolism. nih.gov Notably, the gene Fkbp5 was identified as being induced by the treatment. nih.gov

A major consequence of the transcriptional regulation by fluocinolone acetonide is the potent suppression of pro-inflammatory cytokine production. patsnap.com By inhibiting transcription factors like NF-κB, it effectively shuts down the expression of genes encoding cytokines that are central to the inflammatory cascade. nih.gov Research has demonstrated that fluocinolone acetonide can inhibit the expression and secretion of several key inflammatory cytokines.

| Cytokine | Effect |

|---|---|

| CD14 | Inhibited |

| M-CSF | Inhibited |

| MIP-3α | Inhibited |

| TNF-α | Inhibited |

Beyond direct gene regulation of cytokines, fluocinolone acetonide profoundly impacts the synthesis of other critical inflammatory mediators. This is primarily achieved through the transactivation of genes that code for anti-inflammatory proteins. youtube.com

One of the most important of these is lipocortin-1 (also known as annexin-1). The fluocinolone acetonide-GR complex binds to the GRE in the lipocortin-1 gene promoter, increasing its synthesis. youtube.com Lipocortin-1 then exerts a powerful anti-inflammatory effect by inhibiting the enzyme Phospholipase A2 (PLA2) . patsnap.comyoutube.com

The inhibition of PLA2 is a critical control point in the inflammatory cascade. PLA2 is the enzyme responsible for releasing arachidonic acid from the phospholipids of the cell membrane. nih.gov Arachidonic acid serves as the precursor for the synthesis of eicosanoids, a class of potent, short-acting inflammatory mediators. By blocking the release of arachidonic acid, fluocinolone acetonide effectively halts the downstream production of:

Prostaglandins: Synthesized via the cyclooxygenase (COX) pathway, prostaglandins are involved in vasodilation, pain, and fever. nih.govyoutube.com

Leukotrienes: Synthesized via the lipoxygenase pathway, leukotrienes contribute to bronchoconstriction and increased vascular permeability. patsnap.comnih.gov

This upstream inhibition of the entire arachidonic acid cascade is a cornerstone of the broad and potent anti-inflammatory action of 9beta,11beta-Fluocinolone acetonide. patsnap.com

Immunomodulatory Mechanisms at the Cellular Level

The immunomodulatory effects of this compound are central to its therapeutic action, stemming from its capacity to influence the behavior of key immune cells and interrupt inflammatory signaling cascades. As a synthetic corticosteroid, its primary mechanism involves binding to cytosolic glucocorticoid receptors. patsnap.comdrugbank.com This drug-receptor complex then moves into the cell nucleus, where it interacts with glucocorticoid response elements on the DNA, leading to the modulation of gene transcription. patsnap.comdrugbank.com This process alters the synthesis of proteins involved in inflammation and immune responses. patsnap.com

This compound exerts significant control over the adaptive and innate immune systems by directly targeting T-lymphocytes and macrophages. It downregulates the general activity of these immune cells, which are crucial contributors to inflammatory and autoimmune conditions. patsnap.com By suppressing their function, the compound effectively dampens the immune response. patsnap.compatsnap.com

In macrophages, the compound has demonstrated an ability to inhibit the production and release of key pro-inflammatory cytokines. patsnap.com For instance, research on alveolar macrophages has shown that related glucocorticoids can significantly lower the production of Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Similarly, in studies involving foam cells derived from macrophages, fluocinolone acetonide not only improved cell survival but also substantially reduced the secretion of inflammatory cytokines such as CD14, M-CSF, MIP-3α, and TNF-α. nih.govnih.gov This inhibition of TNF-α expression has also been observed in T-cell-mediated conditions like oral lichen planus, where the cytokine plays a key role in the disease's immunopathogenesis. nih.gov

The anti-inflammatory effects of this compound are mediated through its influence on several critical intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of genes involved in immunity and inflammation. nih.govglpbio.com The glucocorticoid-receptor complex can physically interact with NF-κB within the nucleus, blocking its ability to promote the transcription of pro-inflammatory genes. nih.gov This inhibitory action on the NF-κB pathway is a cornerstone of the compound's anti-inflammatory mechanism. nih.govnih.gov

Furthermore, the compound's action extends to the arachidonic acid cascade. It inhibits the enzyme phospholipase A2, which is the initial step in the synthesis of various inflammatory mediators. patsnap.com This inhibition leads to a decreased production of prostaglandins and leukotrienes, both of which are potent contributors to inflammation, edema, and pain. patsnap.compatsnap.com While the primary effect is inhibitory, one study in dental pulp cells noted that fluocinolone acetonide also activated the AP-1 pathway, suggesting a complex and cell-type-specific modulation of signaling networks. nih.gov

Cellular Homeostasis and Tissue Remodeling

This compound influences the normal processes of cell growth, differentiation, and tissue maintenance, particularly in the skin and connective tissues.

The compound plays a regulatory role in epidermal homeostasis by affecting the behavior of keratinocytes, the main cell type in the epidermis. patsnap.com It has been shown to inhibit the proliferation of these cells while promoting their differentiation. patsnap.com This dual action is particularly relevant in hyperproliferative skin conditions, where there is an excessive turnover of skin cells. patsnap.com The balance between keratinocyte proliferation and differentiation is essential for maintaining the structure and function of the skin barrier, a process that can be disrupted in various skin diseases. nih.govresearchgate.net

The influence of this compound on fibroblasts and the extracellular matrix (ECM) is multifaceted. Generally, corticosteroids are known to inhibit fibroblast proliferation and the deposition of collagen, which can lead to skin atrophy with prolonged use. patsnap.comdrugbank.com However, research reveals that its effects can be concentration-dependent and context-specific. For example, a study on human dental pulp cells found that low concentrations of the compound stimulated cell proliferation and significantly increased the synthesis of fibronectin and type I collagen. nih.gov In another context, it was found to strongly enhance TGF-β-associated chondrogenesis in bone marrow mesenchymal stem cells, boosting the production of type II collagen by over 100-fold compared to dexamethasone. nih.govwikipedia.org This suggests a complex regulatory role in ECM production that varies by cell type and local environment.

Comparative Mechanistic Studies with Other Synthetic Corticosteroids

Comparative studies highlight the distinct potency and mechanistic nuances of this compound relative to other synthetic corticosteroids. It demonstrates a significantly higher potency in activating cellular glucocorticoid receptors compared to compounds like cortisol, prednisolone, dexamethasone, and triamcinolone (B434). taylorandfrancis.com

In a direct comparison with dexamethasone for modulating macrophage-derived foam cells, fluocinolone acetonide was found to be superior in reducing lipid accumulation. nih.govnih.gov While both compounds operated through similar anti-inflammatory mechanisms, fluocinolone acetonide showed greater efficacy in this specific cellular function. nih.gov As previously noted, it was also found to be vastly more potent than dexamethasone in promoting the synthesis of type II collagen in mesenchymal stem cells. nih.govwikipedia.org

Another study comparing its efficacy in treating oral lichen planus found it to be statistically more effective than triamcinolone acetonide. nih.gov Research on mouse skin also indicated that while other glucocorticoids like dexamethasone, hydrocortisone (B1673445), and prednisolone exhibited similar biological effects, fluocinolone acetonide was the most potent among them. nih.gov

Table 1: Comparative Efficacy and Mechanistic Potency

| Compared Corticosteroid | Context of Comparison | Finding | Reference |

|---|---|---|---|

| Dexamethasone | Lipid accumulation in foam cells | Fluocinolone acetonide was significantly more effective in reducing lipid accumulation. | nih.govnih.gov |

| Dexamethasone | Collagen type II synthesis in mesenchymal stem cells | Fluocinolone acetonide was over 100-fold more potent in increasing collagen levels. | nih.govwikipedia.org |

| Triamcinolone Acetonide | Treatment of oral lichen planus | Fluocinolone acetonide was statistically more effective in resolving lesions. | nih.gov |

| Cortisol, Prednisolone, Dexamethasone, Triamcinolone | Glucocorticoid receptor activation | Fluocinolone acetonide has a much higher cellular receptor activation potency. | taylorandfrancis.com |

| Dexamethasone, Hydrocortisone, Prednisolone | Tumor promotion in mouse skin | All showed activity, but fluocinolone acetonide was the most potent. | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Computational Chemistry and Molecular Modeling in SAR Elucidation

Development of Predictive QSAR Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach aimed at developing retrospective and explanatory models of existing data. researchgate.net The modern application of QSAR, however, has shifted towards creating robust and validated models capable of accurately predicting the properties of new compounds. researchgate.net For corticosteroids like 9beta,11beta-Fluocinolone acetonide, QSAR models are instrumental in predicting biological activity based on molecular structure.

The development of a predictive QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. nih.gov For these compounds, a wide range of molecular descriptors are calculated, which are numerical representations of the chemical information encoded within the molecular structure. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Statistical methods are then employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. Common regression methods used in QSAR model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like neural networks and support vector regression. nih.govelsevierpure.com

A crucial aspect of developing a reliable QSAR model is rigorous validation. This process ensures that the model is not only capable of explaining the variance in the training data but can also accurately predict the activity of new, untested compounds. researchgate.net A study on inhibitors of human 5-alpha reductase type II, an enzyme relevant to steroid metabolism, successfully developed a QSAR model using descriptors such as atom type electropological state, carbon type, radial distribution function (RDF), and Barysz matrix. nih.gov This model demonstrated good predictive power with a squared correlation coefficient (R²) of 0.72 for the training set and 0.75 for the external validation set. nih.gov Such methodologies can be adapted to develop predictive models for the anti-inflammatory activity of this compound and its analogues.

Table 1: Illustrative Workflow for Developing a Predictive QSAR Model

| Step | Description | Relevant Techniques/Descriptors |

| 1. Data Set Compilation | Gather a series of fluocinolone (B42009) acetonide analogues with experimentally determined biological activities (e.g., anti-inflammatory potency). | Glucocorticoid receptor binding affinity, in-vivo anti-inflammatory assays. |

| 2. Molecular Descriptor Calculation | Compute a variety of descriptors for each molecule in the dataset. | Constitutional, topological, quantum-chemical (e.g., HOMO/LUMO energies, Mulliken charges), and 3D descriptors. |

| 3. Model Development | Use statistical methods to build a regression model correlating descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Approximation (GFA). elsevierpure.com |

| 4. Model Validation | Rigorously test the model's predictive ability using internal (cross-validation) and external validation sets. | Leave-one-out cross-validation (q²), R² for external test set. nih.gov |

| 5. Virtual Screening | Apply the validated model to predict the activity of novel, hypothetical, or untested compounds. | Identification of promising new derivatives for synthesis and testing. researchgate.net |

Prodrug Strategies and Their SAR Implications

Prodrug strategies involve the chemical modification of a biologically active compound to create a new entity that undergoes an in vivo transformation to release the parent drug. semanticscholar.org For this compound, a potent corticosteroid, prodrug design is primarily aimed at enhancing its delivery characteristics, particularly for topical applications. The most common approach involves the esterification of the C-21 hydroxyl group. nih.govmdpi.com

Corticosteroid-21-esters are designed to be inactive prodrugs that, upon administration, undergo hydrolysis by endogenous esterases to release the pharmacologically active alcohol form. mdpi.com This bioconversion is a critical step for the drug's action. The structure of the ester promoiety significantly influences the physicochemical properties of the prodrug, such as lipophilicity and the rate of conversion to the active drug, which in turn affects its therapeutic efficacy.

Research into a series of newly synthesized C-21 esters of fluocinolone acetonide has provided valuable insights into their structure-activity relationships. nih.govmdpi.com A key finding from these studies is the strong correlation between the rate of solvolysis (an in vitro model for prodrug activation) and the electronic properties of the ester group. nih.govmdpi.com Specifically, a high correlation (R = 0.9924) was observed between the solvolytic rate constants and the polarity of the C-O2 bond of the esters. nih.gov

Furthermore, the anti-inflammatory activity of these prodrugs was found to be related to both the solvolytic rate constant (K) and the lipophilicity (calculated as cLogP). nih.gov This suggests that an optimal balance of these two properties is necessary for effective topical delivery and activity. The prodrug must be lipophilic enough to partition into and permeate the skin, yet be susceptible enough to hydrolysis to release the active this compound at a suitable rate. For instance, fluocinolone acetonide 21-acetate is noted to be approximately five times more potent than the parent fluocinolone acetonide due to its increased lipophilicity and enhanced percutaneous absorption. mdpi.com

Table 2: C-21 Ester Prodrugs of Fluocinolone Acetonide and Their SAR Characteristics

| Prodrug | Ester Promoieties | Key SAR Implication |

| Fluocinolone acetonide 21-acetate (Fluocinonide) | Acetate | Increased lipophilicity enhances skin permeation and potency. mdpi.com |

| Fluocinolone acetonide 21-(2'-ethoxypropionate) | 2'-ethoxypropionate | Solvolysis rate and lipophilicity are key determinants of activity. nih.govmdpi.com |

| Fluocinolone acetonide 21-(2'-ethoxybutyrate) | 2'-ethoxybutyrate | The relationship between C-O2 bond polarity and solvolysis rate informs prodrug activation. nih.gov |

| Fluocinolone acetonide 21-(2'-methoxypropionate) | 2'-methoxypropionate | Potential prodrug candidate for improving physical and pharmaceutical properties. mdpi.com |

| Fluocinolone acetonide 21-(2'-methoxybutyrate) | 2'-methoxybutyrate | Balances lipophilicity and hydrolysis rate for topical delivery. nih.govmdpi.com |

| Fluocinolone acetonide 21-(2'-phenoxypropionate) | 2'-phenoxypropionate | Structure of the ester influences both the rate of activation and skin penetration. mdpi.com |

Advanced Analytical Methodologies for Characterization and Mechanistic Studies

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of 9beta,11beta-Fluocinolone acetonide and its potential impurities. The development of robust and sensitive chromatographic techniques is a cornerstone of its analytical profile.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development of a stability-indicating HPLC method is critical for separating the active pharmaceutical ingredient (API) from its degradation products and formulation excipients. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. For instance, a study might demonstrate linearity over a concentration range of 50-150% of the nominal concentration, with a correlation coefficient (r²) greater than 0.999.

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For this compound, UPLC is particularly valuable for impurity profiling, where the high resolving power can separate closely related impurities that might co-elute in an HPLC system.

In process control, the speed of UPLC allows for near real-time monitoring of the manufacturing process, ensuring consistent quality of the final product. The enhanced sensitivity of UPLC also aids in the detection and quantification of trace-level impurities.

High-Performance Thin-Layer Chromatography (HPTLC) provides a rapid and cost-effective method for the screening of this compound. This technique is particularly useful for identity confirmation and semi-quantitative estimation of the compound in simpler matrices or as a preliminary screening tool. Samples are spotted on an HPTLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a suitable mobile phase. The separated spots are visualized under UV light or by using a derivatizing agent. Densitometric scanning can be employed for quantification.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for the definitive identification and structural elucidation of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of the individual atoms within the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different parts of the molecule. For example, COSY can identify proton-proton couplings, while HMBC can reveal long-range correlations between protons and carbons, which is invaluable for confirming the complex steroid backbone and the position of the acetonide group.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying the compound, even in complex mixtures.

Electrospray ionization (ESI) is a common ionization technique used for corticosteroids. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. Further fragmentation of this parent ion (MS/MS) provides a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its definitive identification and in the structural elucidation of its metabolites or degradation products.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy provides a characteristic fingerprint based on the vibrations of its specific chemical bonds. The analysis of its spectrum allows for the confirmation of key structural features inherent to this fluorinated corticosteroid.

The primary functional groups and their expected vibrational frequencies include:

O-H Stretching: A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, corresponding to the hydroxyl group at the C11 position.

C=O Stretching: Strong, sharp absorption peaks are expected around 1700-1730 cm⁻¹ for the ketone group at C20 and around 1660-1670 cm⁻¹ for the α,β-unsaturated ketone in the A-ring (C3).

C=C Stretching: An absorption band around 1610-1620 cm⁻¹ is characteristic of the carbon-carbon double bond in the A-ring.

C-O Stretching: Multiple bands for the C-O bonds of the acetonide and hydroxyl groups are expected in the 1250-1000 cm⁻¹ region.

C-F Stretching: Strong absorptions corresponding to the carbon-fluorine bonds at the C6 and C9 positions typically appear in the 1100-1000 cm⁻¹ region.

These characteristic absorption bands are instrumental in verifying the identity and integrity of the this compound molecule. The use of Fourier-transform infrared (FTIR) spectroscopy is also noted in the characterization of its degradation products. scirp.orgscirp.org

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3400 - 3200 |

| Ketone (C20) | C=O Stretch | 1700 - 1730 |

| α,β-Unsaturated Ketone (C3) | C=O Stretch | 1660 - 1670 |

| Alkene | C=C Stretch | 1610 - 1620 |

| Acetonide/Hydroxyl | C-O Stretch | 1250 - 1000 |

| Fluoroalkane | C-F Stretch | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of this compound. Due to the presence of a conjugated system (the α,β-unsaturated ketone in the A-ring), the molecule absorbs UV radiation at a characteristic wavelength. This property forms the basis for its quantification in various experimental settings.

In practice, UV-Vis detection is most commonly coupled with High-Performance Liquid Chromatography (HPLC). This combination allows for the separation of the active compound from excipients, impurities, or degradation products before its quantification. Research and quality control studies frequently employ a detection wavelength of approximately 238 nm to 240 nm for the analysis of fluocinolone (B42009) acetonide and its esters. scirp.orgmdpi.comnih.gov

This method is particularly valuable for:

Stability Studies: Monitoring the decrease in the concentration of the parent drug over time under various stress conditions (e.g., changes in pH and temperature). nih.gov

Kinetic Analyses: In studies of solvolysis or enzymatic degradation, HPLC with UV detection is used to measure the concentration of the remaining ester prodrug and the appearance of the active drug, this compound, over time. mdpi.comnih.gov The degradation of the compound has been shown to follow pseudo-first-order kinetics. nih.gov

In Vitro Model Systems for Investigating Prodrug Activation and Metabolism

Solvolysis Kinetics: Experimental Design and Data Analysis

To predict the in vivo activation of corticosteroid prodrugs, such as the C-21 esters of this compound, in vitro models are employed. Solvolysis studies serve as a simple and effective model for the chemical hydrolysis that precedes enzymatic hydrolysis in the body.

A typical experimental design for studying the solvolysis kinetics of fluocinolone acetonide esters involves the following steps: mdpi.comnih.gov

Reaction Medium: The ester is dissolved in a solvent mixture, commonly an ethanol-water solution (e.g., 90:10 v/v), to ensure solubility while providing an aqueous environment for hydrolysis.

Catalyst: A base, such as sodium bicarbonate (NaHCO₃), is added in excess to catalyze the hydrolysis reaction.

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours).

Analysis: The samples are analyzed using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection to determine the concentration of the remaining ester. mdpi.comnih.gov

Data analysis involves plotting the natural logarithm of the ester concentration (ln[C]) against time. The linearity of this plot confirms that the reaction follows pseudo-first-order kinetics. mdpi.com The solvolytic rate constant (k) is then determined from the slope of the regression line.

Table 2: Example of Experimental Parameters for Solvolysis Kinetics of Fluocinolone Acetonide Esters

| Parameter | Description |

| Solvent System | Ethanol-Water (90:10 v/v) mdpi.comnih.gov |

| Catalyst | Sodium Bicarbonate (NaHCO₃) in excess mdpi.comnih.gov |

| Analytical Method | RP-HPLC mdpi.comnih.gov |

| Mobile Phase | Methanol-Water (75:25 v/v) mdpi.comnih.gov |

| Detection | UV at 238 nm mdpi.comnih.gov |

| Temperature | 25 °C mdpi.comnih.gov |

| Kinetic Model | Pseudo-first-order mdpi.com |

Correlation of In Vitro Solvolysis with Predicted In Vivo Activation

A primary goal of in vitro solvolysis studies is to establish a correlation with the predicted biological activity of a prodrug in vivo. For topical corticosteroid prodrugs like the esters of this compound, the rate of conversion to the active parent drug within the skin is a critical determinant of its therapeutic efficacy.

Research has demonstrated a meaningful relationship between the in vitro solvolysis rate and the in vivo anti-inflammatory activity. mdpi.com Specifically, a good correlation has been established between the solvolytic rate constant (k) and the experimental anti-inflammatory activity. mdpi.com This suggests that the rate at which the ester is cleaved in the simple chemical environment of the solvolysis experiment can be indicative of its susceptibility to enzymatic hydrolysis by esterases in biological tissues. Therefore, these in vitro kinetic studies serve as a valuable predictive tool in the early stages of drug development, helping to screen and select prodrug candidates with potentially optimal activation profiles for in vivo applications. mdpi.com

Techniques for Analyzing Degradation Products and Impurities

Isolation and Characterization of Forced Degradation Products

Forced degradation, or stress testing, is a critical component of pharmaceutical analysis that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. For this compound and its related compounds, this involves subjecting the drug to a variety of harsh conditions that exceed those expected during storage and use. scirp.org

Standard forced degradation conditions include:

Acidic Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

Basic Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.

Thermal Degradation: Heating the solid drug substance at high temperatures.

Photodegradation: Exposing the drug to UV or visible light.

Studies on fluocinolone acetonide and its ester, fluocinonide (B1672898), have shown significant degradation under acidic, basic, and oxidative conditions. scirp.orgscirp.org The degradation of fluocinolone acetonide in a cream formulation was found to be strongly dependent on both pH and temperature, consistent with a hydrolysis mechanism catalyzed by hydrogen and hydroxide (B78521) ions. nih.gov For ester prodrugs like fluocinonide, the primary degradation product under hydrolytic conditions is expected to be the parent compound, fluocinolone acetonide. researchgate.net

Following degradation, the resulting mixture is analyzed, typically by a stability-indicating HPLC method, to separate the parent drug from the newly formed impurities. The isolation of these degradation products for structural elucidation is often achieved using preparative HPLC. The subsequent characterization relies on a combination of advanced spectroscopic techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination, as well as FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation. scirp.orgscirp.org

Chromatographic Fingerprinting for Impurity Profiling

The robust quality control of this compound relies on advanced analytical methodologies capable of detecting, identifying, and quantifying potential impurities. Chromatographic fingerprinting has emerged as a powerful technique for this purpose, providing a comprehensive profile of the compound and its related substances. This approach is not merely about quantifying known impurities but also about characterizing the complete chromatographic profile, which serves as a unique identifier for a specific batch, reflecting the quality of the manufacturing process and the stability of the drug substance.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the cornerstone of chromatographic fingerprinting for this compound. These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Forced degradation studies are integral to developing and validating these stability-indicating methods. By subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradation products are generated. scirp.orgnih.gov The subsequent analysis of these stressed samples by HPLC helps in identifying the degradation pathways and ensuring that the chromatographic method can effectively separate these newly formed impurities from the parent compound. scirp.org

A typical chromatographic fingerprint of this compound will display a major peak corresponding to the active ingredient, surrounded by several smaller peaks representing various impurities. The pattern of these impurity peaks, including their retention times and relative peak areas, constitutes the chromatographic fingerprint. This fingerprint is a critical quality attribute, and any significant deviation from a reference fingerprint can indicate a change in the manufacturing process, the presence of new impurities, or degradation of the product.

Several impurities of this compound have been identified and are monitored as part of the quality control process. These include process-related impurities, which are by-products formed during synthesis, and degradation products. The European Pharmacopoeia (EP) lists several known impurities for fluocinolone acetonide. researchgate.net

The following table provides a summary of some known impurities of this compound:

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fluocinolone Acetonide EP Impurity A | (6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic Acid | 106931-78-6 | C₂₄H₂₈F₂O₇ | 466.48 |

| Fluocinolone Acetonide EP Impurity E | (6α,9β,11β,16α)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | 68352-03-4 | C₂₄H₂₉FO₆ | 432.48 |

| Fluocinolone Acetonide EP Impurity G | 6alpha-fluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregn-4-en-21-yl acetate | 2802-11-1 | C₂₆H₃₅FO₇ | 478.55 |

| Fluocinolone Acetonide EP Impurity K | 4,9-Difluoro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione | N/A | C₂₄H₃₀F₂O₆ | 452.49 |

The separation and quantification of these impurities are achieved through carefully optimized chromatographic conditions. The choice of the stationary phase, mobile phase composition, and detector settings are all critical for obtaining a reliable and reproducible chromatographic fingerprint. C18 columns are the most commonly used stationary phases for the analysis of this compound and its impurities. scirp.orgscirp.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. researchgate.net Gradient elution is often employed to achieve optimal separation of all compounds within a reasonable analysis time. researchgate.net

Below is a table summarizing various HPLC conditions reported for the analysis of this compound and its related substances:

| Chromatographic System | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| RP-HPLC | Discovery Inertsil ODS3V, C18 (250 mm, 4.6 mm, 5 µm) | Phosphate buffer (pH 4) and Acetonitrile (40:60) | 1.0 | 295 | researchgate.net |

| RP-HPLC | C18 (250 mm, 4.6 mm, 5 µm) | Methanol and Water (55:45 v/v) | N/A | 238 | researchgate.net |

| RP-HPLC | Discovery (250 mm, 4.6 mm, 5 µm) | Buffer and Methanol (50:50) | 1.0 | 250 | researchgate.net |

| UPLC | Waters Acquity UPLC HSS C18 (100 mm, 2.1 mm, 1.8 µm) | Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile:Water 600:400 v/v) | 0.3 | N/A | researchgate.net |

The retention time of this compound and its impurities is a key parameter in the chromatographic fingerprint. The following table provides examples of reported retention times from a specific study, illustrating the separation achieved.

| Compound | Retention Time (min) | Chromatographic Conditions | Reference |

| Neomycin | 2.403 | Discovery column (250 x 4.6 mm, 5µ); Mobile Phase: Buffer and Methanol (50:50); Flow Rate: 1 ml/min; Detection: 250 nm | researchgate.net |

| Fluocinolone Acetonide | 3.303 | Discovery column (250 x 4.6 mm, 5µ); Mobile Phase: Buffer and Methanol (50:50); Flow Rate: 1 ml/min; Detection: 250 nm | researchgate.net |

| Ciprofloxacin | 3.627 | Discovery Inertsil ODS3V Column, C18 (250 mm, 4.6 mm, 5 µm); Mobile Phase: Phosphate buffer (pH 4) and Acetonitrile (40:60); Flow Rate: 1.0 ml/min; Detection: 295 nm | researchgate.net |

| Fluocinolone Acetonide | 5.037 | Discovery Inertsil ODS3V Column, C18 (250 mm, 4.6 mm, 5 µm); Mobile Phase: Phosphate buffer (pH 4) and Acetonitrile (40:60); Flow Rate: 1.0 ml/min; Detection: 295 nm | researchgate.net |

Preclinical Mechanistic Investigations and Model Systems

In Vitro Cell-Based Assays for Mechanistic Pathway Elucidation

In vitro cell-based assays are fundamental in dissecting the specific cellular and molecular pathways modulated by 9beta,11beta-Fluocinolone acetonide. These controlled laboratory environments allow for precise measurement of the compound's effects on cellular processes related to inflammation and tissue homeostasis.

The mechanism of action of this compound is intrinsically linked to its interaction with the glucocorticoid receptor (GR). As a corticosteroid, it diffuses through the cell membrane and binds with high affinity to the GR in the cytoplasm. drugbank.com This binding event triggers a conformational change in the receptor, leading to the formation of a receptor-ligand complex.

This complex then translocates into the cell nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression. drugbank.com

Transactivation: The GR-ligand complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. However, this mechanism is also associated with some of the side effects of corticosteroids.

Transrepression: A key anti-inflammatory mechanism of glucocorticoids involves the GR-ligand complex interfering with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov Instead of binding to DNA directly, the GR complex can physically interact with these transcription factors, preventing them from activating the expression of inflammatory genes. nih.govnih.gov Studies have shown that fluocinolone (B42009) acetonide achieves anti-inflammatory effects by inhibiting the NF-κB pathway. nih.gov This process of transrepression is considered central to the therapeutic effects of glucocorticoids in inflammatory diseases. mdpi.com

Assays to study these mechanisms often involve reporter gene systems in cell lines, where the activity of a reporter gene is placed under the control of either a GRE (for transactivation) or a promoter regulated by NF-κB or AP-1 (for transrepression). Treatment with this compound would be expected to increase reporter activity in transactivation assays and decrease it in transrepression assays.

A critical aspect of the anti-inflammatory effect of this compound is its ability to suppress the production of pro-inflammatory cytokines. This has been demonstrated in various cell-based models.

In one study, the capacity of fluocinolone acetonide to modulate inflammatory responses was investigated using human THP-1 derived foam cells, which are relevant to the study of atherosclerosis. drugbank.comnih.govnih.gov These cells were stimulated to mimic an inflammatory state. The results demonstrated that treatment with fluocinolone acetonide led to a significant inhibition of the secretion of several key inflammatory cytokines. drugbank.comnih.govnih.gov Specifically, the secretion of CD14, Macrophage Colony-Stimulating Factor (M-CSF), Macrophage Inflammatory Protein-3 alpha (MIP-3α), and Tumor Necrosis Factor-alpha (TNF-α) was inhibited. drugbank.comnih.govnih.gov These findings highlight the compound's potent anti-inflammatory action at the cellular level by downregulating the production of mediators that propagate the inflammatory cascade. nih.gov

| Cell Line | Inflammatory Stimulus | Compound | Inhibited Cytokines | Reference |

|---|---|---|---|---|

| Human THP-1 Derived Foam Cells | Oxidized low-density lipoproteins (OxLDL) | This compound | CD14, M-CSF, MIP-3α, TNF-α | drugbank.comnih.govnih.gov |

Topical corticosteroids are widely used in dermatology for their anti-inflammatory and anti-proliferative effects. The influence of this compound on keratinocytes, the primary cell type of the epidermis, is therefore of significant interest.

A study investigating the effects of chronic topical application of fluocinolone acetonide in a mouse model provided insights into its impact on cell proliferation. The findings revealed that skin samples collected one day after a 12-day treatment period showed reduced cell proliferation. nih.gov Interestingly, 15 days after the cessation of treatment, the cell proliferation marker Proliferating Cell Nuclear Antigen (PCNA) was found to be upregulated in the skin that had been treated with fluocinolone acetonide. nih.gov This upregulation suggests that the epithelial cells were actively proliferating as part of the skin's recovery process from the atrophy induced by the corticosteroid. nih.gov

Ex Vivo Tissue Models for Topical Bioactivity Assessment

Ex vivo models, which utilize excised skin tissue maintained in a viable state, serve as an important bridge between in vitro cell cultures and in vivo animal studies. These models offer a more physiologically relevant system for assessing the topical bioactivity of compounds like this compound, as they retain the complex three-dimensional structure and cellular heterogeneity of the skin.

Human and porcine skin explants are commonly used in these assays. researchgate.net The tissue can be mounted in Franz diffusion cells, which allows for the topical application of a formulation to the epidermal surface while the dermal side is bathed in a nutrient medium. researchgate.net To assess anti-inflammatory activity, the skin explants can be challenged with pro-inflammatory stimuli. The efficacy of a topically applied compound like this compound is then determined by measuring the reduction in inflammatory biomarkers.

Key biomarkers often assessed in these models include:

Cyclooxygenase-2 (COX-2): An enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins. The expression of COX-2 is known to decrease in the presence of glucocorticoids. researchgate.net

Prostaglandin E2 (PGE2): A major product of the COX-2 pathway that contributes to vasodilation and edema. researchgate.net

Inflammatory Cytokines: Such as interleukins (e.g., IL-1β, IL-6, IL-8) and TNF-α.

A study involving a formulation containing fluocinolone acetonide and acitretin (B1665447) utilized an ex vivo rat skin permeation model to evaluate the delivery of the active compounds through the skin. nih.gov Such models are crucial for optimizing topical drug delivery systems to ensure that the active pharmaceutical ingredient can penetrate the stratum corneum and reach its target site in the viable epidermis and dermis.

Mechanistic Studies in Animal Models of Inflammation and Disease Pathogenesis

In vivo animal models are indispensable for evaluating the anti-inflammatory efficacy of a compound in a whole biological system, taking into account complex physiological responses that cannot be replicated in vitro or ex vivo.

A widely used and well-characterized animal model for screening acute anti-inflammatory drugs is the edema model, where inflammation is induced in the paw or ear of a rodent.

One such model is the arachidonic acid-induced mouse ear edema model. Topical application of arachidonic acid to a mouse's ear causes a rapid inflammatory response characterized by vasodilation, erythema, and the formation of edema, which is maximal within about an hour. nih.govnih.gov This inflammatory reaction is driven by the metabolic products of arachidonic acid generated through both the cyclooxygenase and lipoxygenase pathways. nih.gov The model is particularly useful for screening topically active anti-inflammatory agents. nih.govnih.gov The efficacy of a test compound, such as this compound, is measured by its ability to reduce the swelling (edema) of the ear compared to a control group. This model is sensitive to inhibitors of arachidonic acid metabolism, which is a known downstream effect of corticosteroid action.